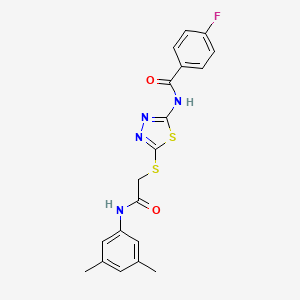

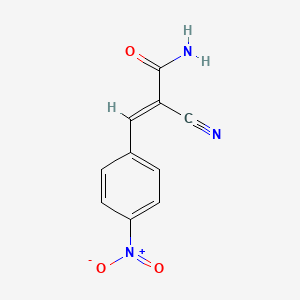

![molecular formula C23H28ClN3O4S B2565969 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride CAS No. 1216822-95-5](/img/structure/B2565969.png)

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting with basic heterocyclic scaffolds. For instance, in the synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives, the process begins with 2-aminobenzothiazole reacting with chloroacetylchloride, followed by hydrazine hydrate and 4,7-dichloroquinoline . This suggests that the synthesis of the compound might also involve a sequence of reactions starting with a benzo[d]thiazolyl scaffold and subsequent functionalization steps.

Molecular Structure Analysis

The molecular structure of related compounds is characterized by spectroscopic techniques such as NMR, IR, and mass spectrometry . These techniques would likely be used to determine the structure of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride, providing insights into its molecular conformation and the nature of its functional groups.

Chemical Reactions Analysis

The related compounds exhibit reactivity typical of their functional groups. For example, the acryloyl derivatives in the synthesis of pyrazoline derivatives react with hydrazine hydrate to form pyrazolines, which can be further modified, such as by acetylation or reaction with morpholine . This indicates that the compound of interest may also undergo similar reactions, such as nucleophilic substitution or condensation reactions, depending on the presence of reactive functional groups.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, the properties of similar compounds can be inferred. These properties include solubility, melting point, and stability, which are influenced by the molecular structure and functional groups present. The antibacterial activity of the synthesized compounds against various microorganisms suggests that the compound may also possess biological activity, which could be explored in further studies .

Applications De Recherche Scientifique

Anti-inflammatory and Analgesic Applications

Novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds have demonstrated significant inhibitory activity on cyclooxygenase-1 and cyclooxygenase-2 (COX-1/COX-2), showcasing potential as COX inhibitors with notable analgesic and anti-inflammatory effects. Compounds from these studies displayed high COX-2 selectivity indices, comparable analgesic activity, and superior anti-inflammatory activity, suggesting their potential for further pharmacological investigation (Abu‐Hashem et al., 2020).

Photodynamic Therapy for Cancer Treatment

The synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups have been explored for their applications in photodynamic therapy (PDT). These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield, marking them as promising Type II photosensitizers for cancer treatment through PDT (Pişkin et al., 2020).

Membrane-Protective and Antioxidant Activities

Derivatives of 2,6-diisobornylphenol with N- and O-containing fragments have been synthesized and evaluated for their membrane-protective (MP) and antioxidant (AO) activities. These compounds have shown significant MP and AO activities under conditions of acute oxidative stress, indicating their potential for further studies in pharmacological applications, especially those involving oxidative stress mitigation (Buravlev et al., 2017).

Antimicrobial and Antifungal Activities

Thiazole derivatives have been investigated for their antimicrobial and antifungal properties. For example, Schiff bases derived from 1,3,4-thiadiazole compounds have demonstrated significant antimicrobial activity against various strains, including E. coli and R. solanacearum, as well as antifungal activity against F. oxysporum and A. niger. These studies indicate the potential of thiazole derivatives in developing new antimicrobial and antifungal agents, showcasing their broad spectrum of biological activity (Vinusha et al., 2015).

Mécanisme D'action

Propriétés

IUPAC Name |

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-2-phenoxyacetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O4S.ClH/c1-17-8-9-19(28-2)21-22(17)31-23(24-21)26(11-10-25-12-14-29-15-13-25)20(27)16-30-18-6-4-3-5-7-18;/h3-9H,10-16H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGRQEAKUYRJGIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCN3CCOCC3)C(=O)COC4=CC=CC=C4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

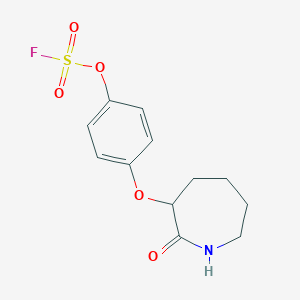

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-fluorobenzyl)propanamide](/img/structure/B2565888.png)

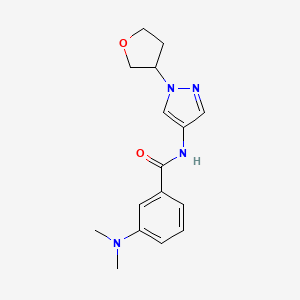

![3-butyl-1-methyl-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2565891.png)

![6-Ethyl-5-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-1-phenyl-3-(2-thienyl)-1,6-dihydropyrrolo[2,3-c]pyrazole](/img/structure/B2565892.png)

![ethyl 4-[6-(4-chlorophenyl)-1,1-dioxido-3-oxothieno[2,3-d][1,2]thiazol-2(3H)-yl]benzoate](/img/structure/B2565893.png)

![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2,4-difluorobenzamide](/img/structure/B2565897.png)

![2-[5-(4-chlorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2565903.png)

![N-[5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide](/img/structure/B2565909.png)